molecular formula C15H20BrN3O3 B12232373 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12232373
M. Wt: 370.24 g/mol
InChI Key: DFVVZGBOPXBGEG-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a brominated pyridine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:

    Methylation: Adding a methyl group to the pyridine ring.

    Formation of Morpholine Moiety: The morpholine ring is introduced through a series of reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the morpholine moiety.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)piperidine
  • 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)pyrrolidine

Uniqueness

The uniqueness of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine lies in its specific structural features, such as the combination of a brominated pyridine ring and a morpholine moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H20BrN3O3

Molecular Weight

370.24 g/mol

IUPAC Name

[4-(5-bromo-3-methylpyridin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H20BrN3O3/c1-11-8-12(16)9-17-14(11)19-4-7-22-13(10-19)15(20)18-2-5-21-6-3-18/h8-9,13H,2-7,10H2,1H3

InChI Key

DFVVZGBOPXBGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOC(C2)C(=O)N3CCOCC3)Br

Origin of Product

United States

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